

# Long-Term Survival with Larotrectinib in TRK Fusion Cancers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

**Larotrectinib**, a first-in-class, highly selective Tropomyosin Receptor Kinase (TRK) inhibitor, has demonstrated significant and durable anti-tumor activity in patients with TRK fusion-positive cancers, irrespective of tumor histology. This guide provides a comprehensive comparison of the long-term survival outcomes associated with **Larotrectinib** therapy against other treatment modalities, supported by experimental data from pivotal clinical trials.

### **Larotrectinib: Long-Term Efficacy Data**

Clinical trials have consistently shown favorable long-term survival outcomes for patients treated with **Larotrectinib**. The primary data comes from a pooled analysis of three key clinical trials: a Phase 1 trial with adults (NCT02122913), the Phase 2 NAVIGATE trial with adults and adolescents (NCT02576431), and the Phase 1/2 SCOUT trial with pediatric patients (NCT02637687).

### **Key Survival Endpoints**

The long-term efficacy of **Larotrectinib** is highlighted by robust Overall Survival (OS), Progression-Free Survival (PFS), and Duration of Response (DoR). The following tables summarize the key survival data from pooled analyses of the aforementioned clinical trials with different data cutoff dates, illustrating the consistency of the findings over time.



| Survival Metric                                                                                                                                    | Data Cutoff: July<br>2022       | Data Cutoff: July<br>2020 | Data Cutoff:<br>February 2019 |
|----------------------------------------------------------------------------------------------------------------------------------------------------|---------------------------------|---------------------------|-------------------------------|
| Median Overall<br>Survival (OS)                                                                                                                    | 48.7 months (95% CI: 38.5–NE)   | 44.4 months               | Not Reached                   |
| Median Progression-<br>Free Survival (PFS)                                                                                                         | 24.6 months (95% CI: 11.3–34.5) | 28.3 months               | 28.3 months                   |
| Median Duration of Response (DoR)                                                                                                                  | 43.3 months (95% CI: 29.2–NE)   | 35.2 months               | Not Reached                   |
| Objective Response<br>Rate (ORR)                                                                                                                   | 57% (95% CI: 50–65)             | 79%                       | 79%                           |
| NE: Not Estimable.  Data is a synthesis from multiple sources and represents the most up-to-date information available from the specified cutoffs. |                                 |                           |                               |

## Comparative Analysis: Larotrectinib vs. Other Therapies

To contextualize the efficacy of **Larotrectinib**, it is essential to compare its performance against alternative treatment options, including the second-generation TRK inhibitor Entrectinib and standard-of-care (SoC) chemotherapies.

### Larotrectinib vs. Entrectinib

Entrectinib is another TRK inhibitor that also targets ROS1 and ALK gene fusions. While direct head-to-head trials are lacking, indirect comparisons and simulation models have been used to estimate their relative efficacy.



| Metric                           | Larotrectinib      | Entrectinib        | Source             |
|----------------------------------|--------------------|--------------------|--------------------|
| Median Overall                   | Not Reached (38.7, | 23.9 months (16.0, | Indirect Treatment |
| Survival (OS)                    | NE)                | NE)                | Comparison         |
| Median Progression-              | 33.0 months (16.6, | 11.2 months (8.0,  | Indirect Treatment |
| Free Survival (PFS)              | NE)                | 15.7)              | Comparison         |
| Objective Response<br>Rate (ORR) | 57%                | 57%                | Pooled Analyses    |

### Larotrectinib vs. Standard-of-Care (SoC)

Matching-adjusted indirect comparisons (MAIC) using real-world data have shown a significant survival advantage for **Larotrectinib** over standard-of-care therapies, which typically consist of chemotherapy regimens tailored to the specific tumor type.

| Metric                                                                             | Larotrectinib | Standard-of-Care<br>(SoC) | Hazard Ratio (HR)            |
|------------------------------------------------------------------------------------|---------------|---------------------------|------------------------------|
| Median Overall<br>Survival (OS)                                                    | 39.7 months   | 10.2 months               | 0.22 (95% CI: 0.09–<br>0.52) |
| Data from a matching-<br>adjusted indirect<br>comparison using<br>real-world data. |               |                           |                              |

For specific tumor types where TRK fusions can occur, such as soft tissue sarcoma and salivary gland cancer, standard chemotherapy regimens offer a baseline for comparison.

| Tumor Type               | Chemotherapy Regimen     | Median Overall Survival<br>(OS) |
|--------------------------|--------------------------|---------------------------------|
| Soft Tissue Sarcoma      | Doxorubicin + Ifosfamide | ~14.3 months                    |
| Salivary Gland Carcinoma | Carboplatin + Paclitaxel | ~26.5 months                    |



### **Experimental Protocols**

The data presented are derived from rigorously designed clinical trials. Below are the key aspects of the methodologies employed.

## Larotrectinib Clinical Trials (NCT02122913, NCT02576431, NCT02637687)

- Patient Population: Patients with locally advanced or metastatic solid tumors harboring an NTRK gene fusion, who had progressed on, or were intolerant to, standard therapies.
- Inclusion Criteria: Confirmed NTRK gene fusion, measurable disease as per Response Evaluation Criteria in Solid Tumors version 1.1 (RECIST v1.1), and adequate organ function.
- Exclusion Criteria: Prior treatment with a TRK inhibitor (with some exceptions), and unstable central nervous system (CNS) metastases.
- Intervention: Larotrectinib administered orally at 100 mg twice daily in adults and 100 mg/m² twice daily in children.
- Response Assessment: Tumor response was assessed by the investigator and an independent review committee using RECIST v1.1. Imaging was typically performed every 8 weeks.

### **Entrectinib STARTRK-2 Trial (NCT02568267)**

- Patient Population: Patients with locally advanced or metastatic solid tumors with NTRK1/2/3, ROS1, or ALK gene fusions.
- Inclusion Criteria: Histologically or cytologically confirmed diagnosis of a solid tumor with the specified gene fusions, and measurable or evaluable disease.
- Exclusion Criteria: Prior treatment with a TRK, ROS1, or ALK inhibitor (with some exceptions for crizotinib).
- Intervention: Entrectinib administered orally.
- Response Assessment: Tumor assessments were conducted using RECIST v1.1.



# Visualizing the Science: Signaling Pathways and Experimental Workflows

To further elucidate the mechanisms and processes involved, the following diagrams have been generated using Graphviz.









#### Click to download full resolution via product page

 To cite this document: BenchChem. [Long-Term Survival with Larotrectinib in TRK Fusion Cancers: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560067#long-term-survival-outcomes-for-patients-on-larotrectinib-therapy]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com